3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride is a synthetic organic compound that belongs to the class of substituted phenylamines. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of a substituted benzene ring, followed by amination and subsequent halogenation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)-1-phenylpropan-1-amine
- 3-(3,4-Difluorophenyl)-1-phenylpropan-1-amine
- 3-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)propan-1-amine
Uniqueness
The unique combination of chloro and fluoro substituents in 3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride can result in distinct chemical and biological properties, such as increased stability, enhanced reactivity, and improved pharmacokinetic profiles.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N.ClH/c16-11-7-9(1-4-12(11)17)2-6-15(20)10-3-5-13(18)14(19)8-10;/h1,3-5,7-8,15H,2,6,20H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWLJVWGQCJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)F)N)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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